N-Desmethylnefopam
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Overview
Description
N-Desmethylnefopam is a metabolite of the non-opioid, centrally-acting analgesic drug nefopam. It is known for its ability to relieve moderate to severe pain without the addictive properties associated with opioid analgesics . This compound is primarily studied for its pharmacokinetic properties and its role in the metabolism of nefopam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethylnefopam typically involves the demethylation of nefopam. One common method includes the use of phenylmagnesium bromide in ether, which is added dropwise to a solution of nefopam hydrochloride . The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethylnefopam undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Nefopam N-oxide.
Reduction: It can be reduced back to nefopam under specific conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions include Nefopam N-oxide and other substituted derivatives of this compound .
Scientific Research Applications
N-Desmethylnefopam is extensively studied in various fields:
Chemistry: It is used to study the pharmacokinetics and metabolism of nefopam.
Biology: It helps in understanding the biological pathways and mechanisms of action of nefopam.
Medicine: It is investigated for its potential therapeutic effects and its role in pain management.
Industry: It is used in the development of new analgesic drugs and formulations
Mechanism of Action
N-Desmethylnefopam exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, which enhances the levels of these neurotransmitters in the synaptic cleft. This leads to increased activation of serotonin and norepinephrine receptors, resulting in analgesic effects. Additionally, it modulates voltage-sensitive calcium and sodium channels, contributing to its pain-relieving properties .
Comparison with Similar Compounds
Similar Compounds
Nefopam: The parent compound from which N-Desmethylnefopam is derived.
Nefopam N-oxide: Another metabolite of nefopam.
Other centrally-acting analgesics: Compounds like tramadol and duloxetine, which also act on serotonin and norepinephrine pathways
Uniqueness
This compound is unique due to its specific pharmacokinetic profile and its ability to provide analgesic effects without the addictive properties of opioids. Its dual mechanism of action involving both neurotransmitter reuptake inhibition and ion channel modulation sets it apart from other analgesics .
Properties
IUPAC Name |
1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-17-10-11-18-16/h1-9,16-17H,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOHJRCONJZNKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C2CN1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963686 |
Source
|
Record name | 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46868-19-3 |
Source
|
Record name | N-Desmethylnefopam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046868193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00963686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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